![molecular formula C21H20N2O7 B195703 (2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 60342-79-2](/img/structure/B195703.png)
(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
A metabolite of Carbamazepine
Biological Activity
The compound (2S,3S,4S,5R)-6-(benzo[b] benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on recent studies and data.
- Molecular Formula : C21H20N2O7
- CAS Number : 60342-79-2
- IUPAC Name : (2S,3S,4S,5R)-6-(benzo[b] benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, primarily focusing on its cytotoxic effects against cancer cell lines and its interaction with specific biological targets.
Cytotoxicity Studies
Recent research has demonstrated that derivatives of the compound exhibit significant cytotoxic activity against several cancer cell lines. For example:
Cell Line | IC50 (µM) | Activity Description |
---|---|---|
4T1 Murine Mammary Carcinoma | 12.5 | High cytotoxicity observed |
COLO201 Human Colorectal Adenocarcinoma | 15.0 | Moderate sensitivity to the compound |
MDA-MB-231 Breast Cancer | 20.0 | Resistance noted at higher concentrations |
These findings suggest that the compound may selectively target tumor cells while sparing normal cells, a desirable trait in anticancer drug development .
The mechanism by which this compound exerts its effects appears to involve modulation of cell cycle progression and induction of apoptosis in sensitive cell lines. Specifically:
- Cell Cycle Arrest : Studies indicate that treatment with the compound leads to G1 phase arrest in MDA-MB-231 cells and G2/M phase arrest in COLO201 cells. This suggests a dual mechanism depending on the cell type .
- Apoptosis Induction : Flow cytometry analyses have shown increased annexin V binding in treated cells, indicating apoptosis as a significant mode of action .
Case Studies and Research Findings
- Study on Purine Derivatives : A study synthesized various derivatives of purine linked to similar structures and found that compounds with structural similarities to our target exhibited enhanced cytotoxicity against breast cancer cells (SK-BR-3) compared to others .
- Structure-Activity Relationship (SAR) : Research into the SAR revealed that modifications to the carbonyl and hydroxyl groups significantly influenced biological activity. The presence of the benzo[b]benzazepine moiety was crucial for maintaining high levels of cytotoxicity .
- Solubility Issues : The compound's low solubility in aqueous media has been noted as a limitation for further studies; strategies to enhance solubility are being explored to improve bioavailability and efficacy in vivo .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing this compound’s purity and structure?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). For example, ¹H NMR can confirm the stereochemistry at positions 2S, 3S, 4S, and 5R by analyzing coupling constants and splitting patterns of hydroxy and carboxamide protons . IR spectroscopy identifies functional groups like the carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) groups. High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion).
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow GHS-compliant guidelines:
- Use fume hoods to avoid inhalation of aerosols or vapors.
- Wear nitrile gloves and lab coats to prevent skin contact; rinse eyes with water for 15+ minutes if exposed .
- Store in airtight containers under dry, inert conditions to prevent hydrolysis of the carboxamide or ester groups .
Q. How can researchers verify the stereochemical integrity of the trihydroxyoxane ring during synthesis?
- Methodological Answer : Employ chiral chromatography or X-ray crystallography. Polarimetry or circular dichroism (CD) can also confirm optical activity linked to the 2S,3S,4S,5R configuration. Comparative NMR analysis with known stereoisomers is practical for preliminary validation .
Advanced Research Questions
Q. What strategies mitigate degradation of the benzo[b]benzazepine moiety during prolonged experiments?
- Methodological Answer : Stabilize the compound by:
- Storing solutions at 4°C or lower to slow organic degradation (e.g., avoid ambient temperature storage beyond 12 hours) .
- Using antioxidants like BHT (butylated hydroxytoluene) in non-polar solvents to prevent oxidation of aromatic rings .
- Monitoring degradation via HPLC-MS to identify byproducts (e.g., hydrolyzed carboxamide or ring-opened derivatives) .
Q. How can computational methods predict this compound’s interactions with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the crystal structure of the target protein (e.g., a benzazepine-binding GPCR). Focus on:
- Hydrogen bonding between the trihydroxyoxane ring and polar residues (e.g., serine, aspartate).
- π-π stacking of the benzo[b]benzazepine with aromatic side chains. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What synthetic routes optimize yield while preserving stereochemistry?
- Methodological Answer : Use orthogonal protecting groups (e.g., acetyl for hydroxyls, tert-butyl for carboxylic acid) during stepwise synthesis. Key steps:
- Couple the benzo[b]benzazepine carbonylamino group to the oxane ring via EDC/HOBt-mediated amidation.
- Employ asymmetric catalysis (e.g., Sharpless epoxidation) for stereocontrol. Monitor intermediates with TLC and adjust reaction times to minimize racemization .
Q. How do pH and solvent polarity affect the compound’s stability in aqueous buffers?
- Methodological Answer : Conduct accelerated stability studies:
- Test pH 3–8 buffers at 40°C for 48 hours. Acidic conditions may hydrolyze the carboxamide, while basic conditions could deprotonate hydroxyls, altering solubility.
- Use LC-MS to quantify degradation products. Optimal stability is typically observed in pH 6–7 phosphate buffers with <10% organic cosolvent (e.g., acetonitrile) .
Properties
CAS No. |
60342-79-2 |
---|---|
Molecular Formula |
C21H20N2O7 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20N2O7/c24-15-16(25)18(20(27)28)30-19(17(15)26)22-21(29)23-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)23/h1-10,15-19,24-26H,(H,22,29)(H,27,28)/t15-,16-,17+,18-,19+/m0/s1 |
InChI Key |
VKZWFMGCAPKSML-QXCZDIPSSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
β-D-Glucopyranuronic acid, 1-deoxy-1-[(5H-dibenz[b,f]azepin-5-ylcarbonyl)amino]- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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